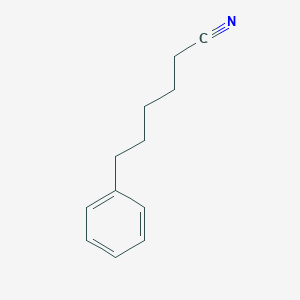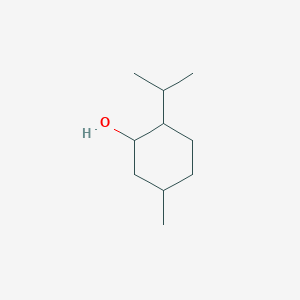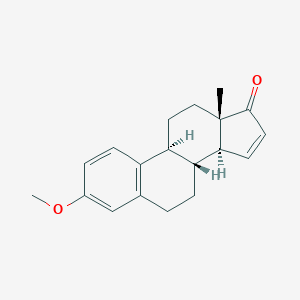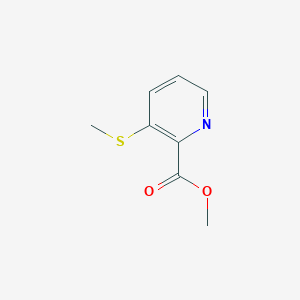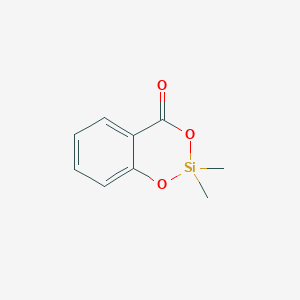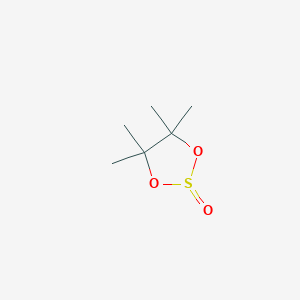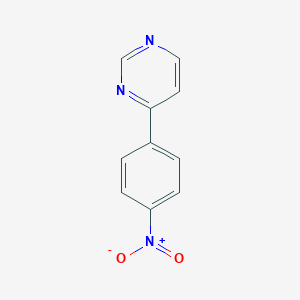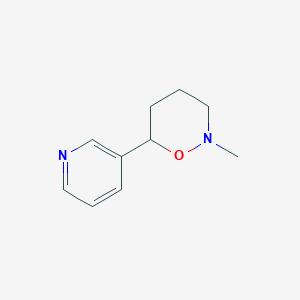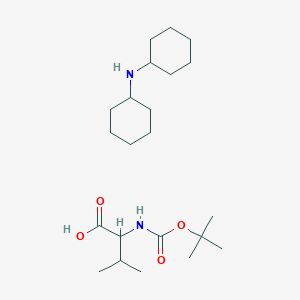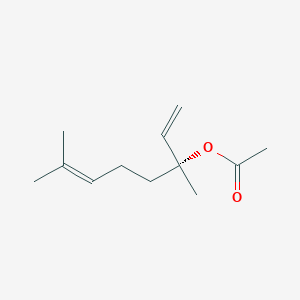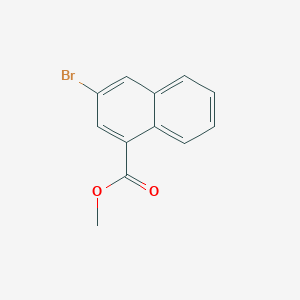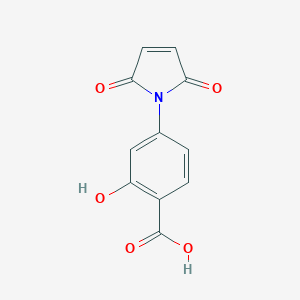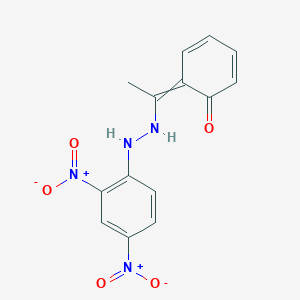
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound that is widely used in scientific research. DNPH is a yellow to orange crystalline powder that is soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl compounds in samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques.
作用機序
DNPH reacts with carbonyl compounds to form stable hydrazones. The reaction is a nucleophilic addition reaction, where the hydrazine group (NH2-NH-) of DNPH attacks the carbonyl group (C=O) of the carbonyl compound, forming a stable hydrazone. The reaction is highly specific for carbonyl compounds and does not react with other functional groups.
生化学的および生理学的効果
DNPH is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that does not react with biological molecules, including proteins, nucleic acids, and lipids.
実験室実験の利点と制限
DNPH has several advantages for lab experiments. It is a highly specific reagent that reacts only with carbonyl compounds, making it useful for the detection and quantification of carbonyl compounds in various samples. DNPH is also a stable compound that can be easily stored and transported. However, DNPH has some limitations for lab experiments. It requires a relatively large amount of sample for analysis, and the reaction with carbonyl compounds can be slow, requiring long reaction times.
将来の方向性
There are several future directions for the use of DNPH in scientific research. One direction is the development of new methods for the detection and quantification of carbonyl compounds using DNPH. Another direction is the application of DNPH in the analysis of carbonyl compounds in complex samples, including environmental samples and biological samples. Additionally, DNPH can be used in the development of new drugs and therapies that target carbonyl compounds, which are implicated in various diseases, including cancer, diabetes, and Alzheimer's disease.
合成法
DNPH can be synthesized by reacting 2,4-dinitrochlorobenzene with phenylhydrazine in the presence of a base. The reaction yields DNPH as a yellow to orange crystalline solid, which can be purified by recrystallization.
科学的研究の応用
DNPH is widely used in scientific research for the detection and quantification of carbonyl compounds in various samples. Carbonyl compounds are a class of organic compounds that contain a carbonyl group (C=O) in their structure. They are commonly found in various samples, including environmental samples, food samples, and biological samples. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be easily analyzed using various spectroscopic techniques, including UV-Vis spectroscopy, HPLC, and GC-MS.
特性
CAS番号 |
17744-50-2 |
|---|---|
製品名 |
Ethanone, 1-(2-hydroxyphenyl)-, (2,4-dinitrophenyl)hydrazone |
分子式 |
C14H12N4O5 |
分子量 |
316.27 g/mol |
IUPAC名 |
2-[(E)-N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C14H12N4O5/c1-9(11-4-2-3-5-14(11)19)15-16-12-7-6-10(17(20)21)8-13(12)18(22)23/h2-8,16,19H,1H3/b15-9+ |
InChIキー |
GDOYOEYMNQELFH-UHFFFAOYSA-N |
異性体SMILES |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2O |
正規SMILES |
CC(=C1C=CC=CC1=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



